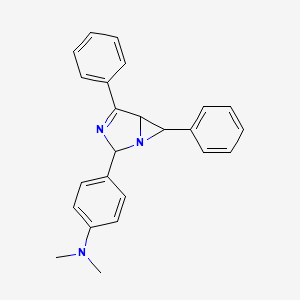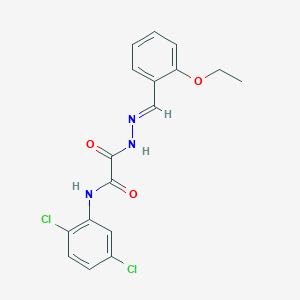
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is a chemical compound with the molecular formula C20H24N2O4S. It is known for its unique structure, which includes an acetylamino group, a sulfonyl group, and a hexanamide chain. This compound is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 4-aminophenylhexanamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
科学的研究の応用
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-(4-{[4-(aminophenyl)sulfonyl]phenyl}hexanamide): Similar structure but lacks the acetyl group.
N-(4-{[4-(methylamino)phenyl]sulfonyl}phenyl)hexanamide: Similar structure with a methylamino group instead of an acetylamino group.
Uniqueness
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)hexanamide is unique due to the presence of both acetylamino and sulfonyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-[4-(4-acetamidophenyl)sulfonylphenyl]hexanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-4-5-6-20(24)22-17-9-13-19(14-10-17)27(25,26)18-11-7-16(8-12-18)21-15(2)23/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
GBALXRDGGALXOF-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


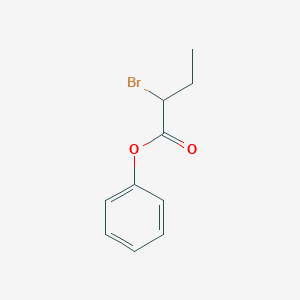

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

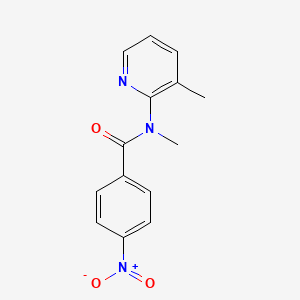
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
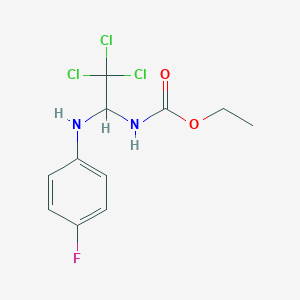
![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)

